3-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)-2,2-dimethylpropanoic acid
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Overview
Description
3-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)-2,2-dimethylpropanoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, a bromophenyl group, and a dimethylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)-2,2-dimethylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through the reaction of benzyl chloroformate with an amine precursor under basic conditions.
Formation of the Dimethylpropanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the bromophenyl group can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and react with other molecules in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid: Similar structure but with a thienyl group instead of a bromophenyl group.
3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid: Similar structure but with the bromine atom at a different position on the phenyl ring.
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)-2,2-dimethylpropanoic acid is unique due to the specific positioning of the bromine atom and the presence of the dimethylpropanoic acid moiety, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C19H20BrNO4 |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
3-(2-bromophenyl)-2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H20BrNO4/c1-19(2,17(22)23)16(14-10-6-7-11-15(14)20)21-18(24)25-12-13-8-4-3-5-9-13/h3-11,16H,12H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
LXYCSARDZURNKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1Br)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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